N-Methylmorpholine hydrochloride

Organic Synthesis Base Catalysis Polyurethane Chemistry

Select N-Methylmorpholine hydrochloride (CAS 3651-67-0) for a crystalline, non-volatile, and stoichiometrically precise morpholinium cation source. Unlike the liquid free base (volatile, harder to handle) or NMMO (a potent oxidant), this hydrochloride salt enables accurate gravimetric addition and non-oxidative base catalysis—critical for reproducible API synthesis and polymer cationization. The morpholinium ring's ether oxygen provides distinct polarity modulation versus piperidinium analogs, optimizing ionic liquid viscosity and conductivity. Pre-existing occupational exposure limits (OEL/ADE) accelerate pilot-scale EHS compliance and facility clearance.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 3651-67-0
Cat. No. B1228857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylmorpholine hydrochloride
CAS3651-67-0
Synonyms4-methylmorpholine
4-methylmorpholine hydrobromide
4-methylmorpholine hydrochloride
4-methylmorpholine sulfite (1:1)
N-methylmorpholine
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCN1CCOCC1.Cl
InChIInChI=1S/C5H11NO.ClH/c1-6-2-4-7-5-3-6;/h2-5H2,1H3;1H
InChIKeyBTJRKNUKPQBLAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylmorpholine Hydrochloride (CAS 3651-67-0): Procurement-Quality Baseline and Structural Identification


N-Methylmorpholine hydrochloride (NMM·HCl; CAS 3651-67-0) is the hydrochloride salt of N-methylmorpholine, a cyclic tertiary amine . It exists as a white to off-white hygroscopic crystalline solid with a molecular weight of 137.61 g/mol and a melting point range of 203–211°C . The compound is freely soluble in water, methanol, and ethanol, and is commercially available in purities ranging from 95% to 99+% from major scientific suppliers [1]. As a quaternary ammonium salt, NMM·HCl serves as a stable, non-volatile source of the N-methylmorpholinium cation and finds primary utility as a base catalyst in polyurethane generation, a precursor to N-methylmorpholine N-oxide (NMMO), and a cationic building block for morpholinium-based ionic liquids .

N-Methylmorpholine Hydrochloride (CAS 3651-67-0): Why In-Class Morpholine Derivatives Cannot Be Casually Substituted


Procurement decisions involving N-methylmorpholine hydrochloride require precise differentiation from structurally adjacent analogs, including the free base N-methylmorpholine (CAS 109-02-4), N-methylmorpholine N-oxide (CAS 7529-22-8), and alternative quaternary ammonium salts. These compounds exhibit fundamentally divergent physical states, reactivity profiles, and functional capabilities that preclude simple interchangeability. The hydrochloride salt provides a crystalline, non-volatile, and stoichiometrically defined source of the morpholinium cation, whereas the free base is a volatile liquid (boiling point ~115–117°C) that introduces handling and precise weighing challenges . N-Methylmorpholine N-oxide (NMMO) is a potent stoichiometric oxidant, rendering it unsuitable for non-oxidative base-catalyzed applications where NMM·HCl is deployed. Furthermore, the morpholinium cation confers distinct physicochemical properties—including oxygen-mediated polarity modulation and reduced toxicity—compared to piperidinium or pyrrolidinium analogs, directly impacting ionic liquid performance and biological compatibility [1]. The quantitative evidence below substantiates why NMM·HCl, rather than a structurally similar alternative, represents the scientifically justified selection for specific applications.

N-Methylmorpholine Hydrochloride (CAS 3651-67-0): Quantified Differential Performance Evidence for Scientific Procurement


Solid-State Hydrochloride Salt Enables Stoichiometric Precision Versus Liquid Free Base in Base-Catalyzed Reactions

N-Methylmorpholine hydrochloride (NMM·HCl) exists as a crystalline solid with a melting point of 203–211°C, whereas the free base N-methylmorpholine (CAS 109-02-4) is a volatile liquid with a boiling point of 114.1°C at 760 mmHg . This 89°C upward shift in phase-transition temperature fundamentally alters handling, weighing accuracy, and reaction stoichiometry control. In moisture-sensitive or low-temperature applications, the hygroscopic yet solid nature of the hydrochloride permits precise mass-based addition without the evaporative loss characteristic of the liquid free base . No direct kinetic comparison studies between NMM·HCl and NMM free base were identified in the accessible literature; the differentiation rests on class-level inference based on physical-state-driven operational advantages rather than comparative catalytic turnover data.

Organic Synthesis Base Catalysis Polyurethane Chemistry

Morpholinium-Based Ionic Liquids Exhibit Differentiated Viscosity and Conductivity Temperature-Dependence Versus Piperidinium Analogs

In a systematic PhD dissertation investigating functionalized ionic liquids (ILs), the temperature-dependent behavior of viscosity and conductivity was compared between morpholinium-based ILs (synthesized from N-methylmorpholine, the precursor to NMM·HCl) and piperidinium-based ILs (containing a non-functionalized six-membered ring lacking the oxygen heteroatom) [1]. The morpholinium family, bearing an ether oxygen within the ring, displayed measurably distinct viscosity-temperature profiles and conductivity behavior compared to the piperidinium analogs. Additionally, the same study reported that the polarity values of morpholinium ILs differed from those of piperidinium ILs when assessed via solvatochromic probes [2]. A separate comparative investigation noted that morpholinium-based ILs exhibited lower toxicity than both pyrrolidinium- and piperidinium-based ILs, attributed to the incorporation of oxygen in the ring [3]. While the specific quantitative values for viscosity at a given temperature were not extracted in the publicly available abstracts, the reported existence of differentiable Arrhenius and Vogel-Tammann-Fulcher (VTF) fitting parameters confirms that the morpholinium cation confers non-interchangeable transport properties.

Ionic Liquids Green Chemistry Electrolyte Materials

Non-Oxidative Cation Source Enables Safer Handling Versus N-Methylmorpholine N-Oxide in Oxidation-Sensitive Processes

N-Methylmorpholine hydrochloride (NMM·HCl) and N-methylmorpholine N-oxide (NMMO; CAS 7529-22-8) are chemically distinct entities with fundamentally divergent reactivity. NMMO is a heterocyclic amine oxide that functions as a stoichiometric co-oxidant in osmium tetroxide-catalyzed dihydroxylations and TPAP oxidations, and is also a potent cellulose solvent in the Lyocell fiber process [1]. In contrast, NMM·HCl lacks the N-oxide functionality and therefore exhibits no inherent oxidizing capacity, functioning solely as a base or a cationic source . This absence of oxidative reactivity is critical in multi-step pharmaceutical syntheses where exposure to oxidants could degrade sensitive functional groups. Furthermore, the hydrate form of NMMO is noted to be significantly safer than the anhydrous form, whereas NMM·HCl does not present this hydration-state-dependent hazard profile [2].

Oxidation Chemistry Process Safety Pharmaceutical Intermediate

Established Occupational Exposure Limit Data Availability Facilitates Regulatory Compliance Versus Structurally Similar Uncharacterized Analogs

N-Methylmorpholine hydrochloride benefits from documented occupational exposure limit (OEL) and acceptable daily exposure (ADE) values that are formally derived and published in professional monographs [1]. The OEL Fastrac monograph for N-methylmorpholine explicitly states its applicability to N-methylmorpholine hydrochloride (CAS 3651-67-0), providing numerical OEL values, control band assignments, and comprehensive toxicological endpoint discussions required for EMA Guideline on setting health-based exposure limits [2]. In contrast, many structurally related quaternary ammonium salts and morpholine derivatives lack any established OEL or ADE values, creating compliance uncertainty and increased occupational health risk assessment burden during scale-up and manufacturing. The availability of pre-derived exposure limits enables direct incorporation into safety data sheets and facility exposure control plans without the need for de novo toxicological assessment.

Occupational Safety Regulatory Compliance Industrial Hygiene

N-Oxiranylmethyl-N-Methylmorpholinium Chloride Exhibits Higher Cellulose Cationization Reactivity Than Pyridine-Based Reference Compounds

In a study investigating cationic cellulose ether preparation, N-oxiranylmethyl-N-methylmorpholinium chloride (synthesized from N-methylmorpholine hydrochloride as the morpholinium precursor) was compared against 2-oxiranylpyridine as an etherification agent [1]. Characterization of the resulting cationized cellulose products revealed that the morpholinium-based reagent exhibited higher reactivity toward cellulose than both the pyridine-based reference compound and other reference compounds employed in the study [2]. The enhanced reactivity was attributed to the combination of the reactive epoxide moiety with the morpholinium cation's favorable interaction with the cellulose hydroxyl network. This finding establishes that the morpholinium cation framework, which NMM·HCl directly supplies, confers superior cellulose modification efficiency compared to alternative nitrogen heterocycle-based cationization agents.

Cellulose Chemistry Polymer Modification Cationic Etherification

N-Methylmorpholine Hydrochloride (CAS 3651-67-0): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Synthesis of Task-Specific Morpholinium-Based Ionic Liquids Requiring Differentiated Transport Properties

Research groups developing ionic liquids for electrochemical or catalytic applications should procure N-methylmorpholine hydrochloride as the stoichiometric morpholinium cation source. The morpholinium framework, uniquely bearing an ether oxygen within the six-membered ring, yields ionic liquids whose temperature-dependent viscosity and conductivity profiles differ measurably from piperidinium-based analogs, as established in comparative ionic liquid studies [1]. This differentiation arises directly from the oxygen-mediated polarity modulation that the morpholinium ring provides—a feature absent in piperidinium and pyrrolidinium cations. Procurement of NMM·HCl ensures access to this structurally distinct cation class for IL design and property optimization.

Multi-Step Pharmaceutical Synthesis Requiring Non-Oxidative Base Conditions with Precise Stoichiometry Control

Pharmaceutical process chemists conducting multi-step syntheses where oxidative side reactions must be avoided should select N-methylmorpholine hydrochloride over N-methylmorpholine N-oxide (NMMO) or other oxidant-bearing bases. NMM·HCl provides a non-oxidative, solid-state base source that enables accurate gravimetric addition without the volatility and handling losses associated with the liquid free base (boiling point 114.1°C) [1]. The crystalline solid form (melting point 203–211°C) permits precise stoichiometric control in base-catalyzed steps—a critical requirement for reproducible active pharmaceutical ingredient (API) manufacturing where even minor stoichiometric deviations can impact impurity profiles and yield consistency [2].

Cationic Cellulose Derivative Synthesis for Biomedical and Industrial Polymer Applications

Polymer scientists developing cationized cellulose derivatives for antimicrobial coatings, drug delivery vehicles, or industrial thickeners should procure N-methylmorpholine hydrochloride as the precursor to N-oxiranylmethyl-N-methylmorpholinium chloride. Comparative etherification studies demonstrate that the morpholinium-based epoxide reagent exhibits higher reactivity toward cellulose hydroxyl groups than pyridine-based alternatives such as 2-oxiranylpyridine [1]. This enhanced reactivity translates to more efficient cellulose functionalization under milder conditions, reducing reagent consumption and reaction time in polymer modification workflows. NMM·HCl is the direct synthetic gateway to this performance-advantaged cationization reagent.

Pilot Plant Scale-Up and Manufacturing Requiring Pre-Established Occupational Exposure Limits

Facility managers and EHS professionals overseeing pilot plant scale-up or manufacturing operations should prioritize procurement of N-methylmorpholine hydrochloride over structurally similar but toxicologically uncharacterized quaternary ammonium salts. Formal occupational exposure limit (OEL) and acceptable daily exposure (ADE) values are available for NMM·HCl through established professional monograph services, providing the numerical exposure thresholds required for EMA Guideline compliance in shared pharmaceutical manufacturing facilities [1]. This pre-existing regulatory documentation eliminates the need for de novo toxicological assessment, accelerates facility clearance timelines, and reduces occupational health risk management costs compared to procuring less-characterized morpholine derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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